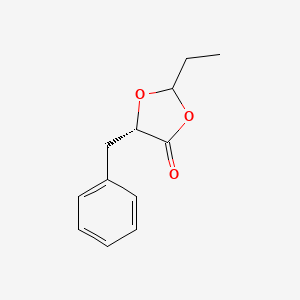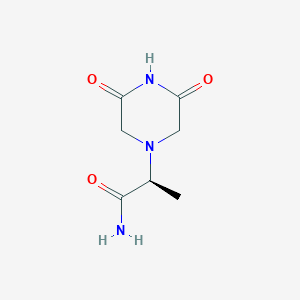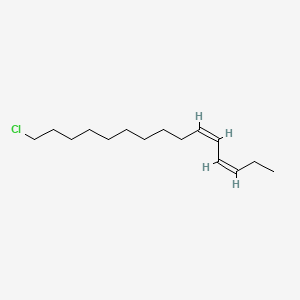
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) is a chemical compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:
Cyclization of diols: Using ethylene glycol derivatives and benzyl alcohol under acidic conditions.
Oxidative cyclization: Employing oxidizing agents to form the dioxolane ring from suitable precursors.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents.
Reduction: Reduction of the dioxolane ring to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the phenylmethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
作用机制
The mechanism of action of 1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
1,3-Dioxolan-4-one derivatives: Other compounds with similar dioxolane structures.
Benzyl derivatives: Compounds with benzyl groups attached to various functional groups.
Uniqueness
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
(5S)-5-benzyl-2-ethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H14O3/c1-2-11-14-10(12(13)15-11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11?/m0/s1 |
InChI 键 |
VTSBVBHHINNHCA-VUWPPUDQSA-N |
手性 SMILES |
CCC1O[C@H](C(=O)O1)CC2=CC=CC=C2 |
规范 SMILES |
CCC1OC(C(=O)O1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)

![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)




![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
